molecular formula C17H23N3O7S B3027505 S-(4-Hydroxybenzyl)glutathione

S-(4-Hydroxybenzyl)glutathione

Cat. No.: B3027505
M. Wt: 413.4 g/mol
InChI Key: GZQWDMACVJFPRW-STQMWFEESA-N
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Description

S-(4-Hydroxybenzyl)glutathione: is a derivative of glutathione, a tripeptide composed of glutamine, cysteine, and glycine. This compound is known for its ability to inhibit the binding of kainic acid to brain glutamate receptors, with an IC50 value of 2 μM . It is primarily used in scientific research for its potential neuroprotective properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(4-Hydroxybenzyl)glutathione typically involves the reaction of glutathione with 4-hydroxybenzyl chloride under basic conditions. The reaction is carried out in an aqueous medium, and the product is purified using chromatographic techniques .

Industrial Production Methods: The process may include optimization steps for yield and purity, such as the use of high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions: S-(4-Hydroxybenzyl)glutathione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

S-(4-Hydroxybenzyl)glutathione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of S-(4-Hydroxybenzyl)glutathione involves its interaction with brain glutamate receptors. It inhibits the binding of kainic acid to these receptors, thereby modulating excitatory neurotransmission. This inhibition is believed to be mediated through the phenolic hydroxyl group, which interacts with the receptor binding sites .

Comparison with Similar Compounds

Uniqueness: S-(4-Hydroxybenzyl)glutathione is unique due to its specific inhibition of kainic acid binding to brain glutamate receptors, which is not observed with other similar compounds. This makes it a valuable tool in neuropharmacological research .

Properties

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-[(4-hydroxyphenyl)methylsulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O7S/c18-12(17(26)27)5-6-14(22)20-13(16(25)19-7-15(23)24)9-28-8-10-1-3-11(21)4-2-10/h1-4,12-13,21H,5-9,18H2,(H,19,25)(H,20,22)(H,23,24)(H,26,27)/t12-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZQWDMACVJFPRW-STQMWFEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CSC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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